N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a methoxy-substituted benzofuran moiety via a carboxamide linkage. This structure combines electron-deficient (benzothiadiazole) and electron-rich (benzofuran) aromatic systems, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)17-10-5-3-6-11-14(10)19-23-18-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJATMVKVRLKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with benzofuran carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorylation techniques to modify the amino group of 4-amino-2,1,3-benzothiadiazole . The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide with structurally related compounds, focusing on substituent effects, synthetic pathways, and functional attributes.
Structural Analogues
Substituent Effects on Reactivity and Properties
- Benzothiadiazole Modifications: The target compound’s benzothiadiazole lacks electron-withdrawing substituents (e.g., Cl in Compound 9 ), which may reduce its electrophilicity compared to chlorinated analogs. This could influence binding to biological targets or solubility in polar solvents.
- Benzofuran Modifications: The 7-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., benzyl groups in Compound 22 ). Methoxy groups also act as electron donors, altering the benzofuran’s electronic profile for charge-transfer applications.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiadiazole moiety known for its electron-accepting properties, and a benzofuran structure that enhances its biological activity. The methoxy group contributes to its solubility and stability, making it suitable for various applications in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide |
The biological activity of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The presence of the thiazole ring in related compounds indicates potential antibacterial and antifungal properties. Studies have shown that benzothiadiazole derivatives often exhibit significant antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
- Photophysical Properties : The compound's ability to absorb light and participate in photodynamic reactions suggests its potential use in fluorescent probes and photodynamic therapy applications. This characteristic is vital for developing therapeutic agents that utilize light to activate drug delivery systems.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide:
1. Antimicrobial Efficacy
A study focused on the antimicrobial properties of similar benzothiadiazole derivatives demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis.
2. Anticancer Potential
Research on benzothiadiazole derivatives has indicated promising anticancer properties. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
3. Photodynamic Therapy
A case study highlighted the use of benzothiadiazole derivatives in photodynamic therapy for cancer treatment. The compounds were found to generate reactive oxygen species upon light activation, leading to selective cytotoxicity in tumor cells while sparing healthy tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
